molecular formula C24H15NO4 B14554935 (3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione CAS No. 61707-55-9

(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione

Cat. No.: B14554935
CAS No.: 61707-55-9
M. Wt: 381.4 g/mol
InChI Key: UXUZBOUKTZIHKW-UHFFFAOYSA-N
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Description

(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring with various substituents, including benzoyl, phenyl, and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzoyl chloride with a phenyl-substituted pyran derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyran derivatives .

Scientific Research Applications

(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione is unique due to its specific combination of substituents and the presence of a pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61707-55-9

Molecular Formula

C24H15NO4

Molecular Weight

381.4 g/mol

IUPAC Name

5-benzoyl-6-phenyl-3-phenyliminopyran-2,4-dione

InChI

InChI=1S/C24H15NO4/c26-21(16-10-4-1-5-11-16)19-22(27)20(25-18-14-8-3-9-15-18)24(28)29-23(19)17-12-6-2-7-13-17/h1-15H

InChI Key

UXUZBOUKTZIHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=NC3=CC=CC=C3)C(=O)O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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